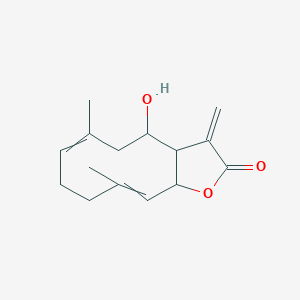

Neobritannilactone B

Description

Properties

IUPAC Name |

4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-9-5-4-6-10(2)8-13-14(12(16)7-9)11(3)15(17)18-13/h5,8,12-14,16H,3-4,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDEJECFRCJOMEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(CC(=CCC1)C)O)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6750-25-0 | |

| Record name | 6750-25-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure Elucidation of Neobritannilactone B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neobritannilactone B is a sesquiterpene lactone, a class of natural products recognized for their wide range of biological activities.[1] Isolated from the flowers of Inula britannica, a plant with a history in traditional medicine, the determination of its complex chemical structure is crucial for understanding its therapeutic potential and for enabling further research and development.[1] The structural elucidation of this compound was accomplished through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] This guide provides a detailed overview of the key spectroscopic data and the experimental protocols employed in the characterization of this compound.[1]

Data Presentation

The spectroscopic data are pivotal in piecing together the molecular architecture of this compound. The following tables summarize the ¹H and ¹³C NMR data, which are fundamental for determining the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃) [1]

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| 1 | 4.95 | d | 9.6 |

| 2 | 2.15 | m | |

| 3 | 1.80 | m | |

| 3 | 1.65 | m | |

| 4 | 2.05 | m | |

| 5 | 3.98 | d | 9.6 |

| 6 | 4.25 | t | 9.0 |

| 7 | 2.85 | m | |

| 9 | 1.95 | m | |

| 9 | 1.75 | m | |

| 10 | 1.50 | s | |

| 11 | 2.55 | m | |

| 13 | 1.20 | d | 7.0 |

| 14 | 1.15 | d | 7.0 |

| 15 | 1.05 | d | 7.0 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Position | Chemical Shift (δ) ppm |

|---|---|

| 1 | 82.3 |

| 2 | 35.2 |

| 3 | 28.7 |

| 4 | 45.1 |

| 5 | 78.9 |

| 6 | 75.4 |

| 7 | 42.6 |

| 8 | 170.2 |

| 9 | 30.5 |

| 10 | 40.8 |

| 11 | 48.9 |

| 12 | 177.5 |

| 13 | 17.8 |

| 14 | 21.5 |

| 15 | 15.9 |

Experimental Protocols

The successful elucidation of this compound's structure relied on precise and well-executed experimental procedures.

Isolation of this compound [1] The air-dried flowers of Inula britannica were extracted with methanol (B129727) (MeOH). The resulting crude extract was then subjected to a liquid-liquid partition between ethyl acetate (B1210297) (EtOAc) and water. The EtOAc-soluble fraction, containing a mixture of compounds, was further purified using a series of chromatographic separation techniques to yield pure this compound.[1]

NMR Spectroscopy [1] Both ¹H and ¹³C NMR spectra were acquired using a Bruker Avance 500 MHz spectrometer. The purified sample of this compound was dissolved in deuterated chloroform (B151607) (CDCl₃). The chemical shifts were reported in parts per million (ppm) and were referenced to tetramethylsilane (B1202638) (TMS) as an internal standard.[1]

Mass Spectrometry [1] High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Waters SYNAPT G2-Si mass spectrometer.[1] This technique was instrumental in determining the elemental composition of this compound, which is a critical piece of information for confirming the molecular formula.

Visualization of Methodologies

Workflow for Isolation and Structural Elucidation

The following diagram illustrates the systematic workflow followed for the isolation and structural characterization of this compound.

References

Spectroscopic and Structural Elucidation of Neobritannilactone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Neobritannilactone B, a sesquiterpene lactone of significant interest. The information detailed herein is pivotal for the identification, characterization, and further exploration of this natural product for potential therapeutic applications. This compound has been isolated from Inula britannica, a plant with a history in traditional medicine.[1] Its structural architecture has been elucidated through meticulous spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[1]

Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and HRESIMS analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 1 | 4.95 | d | 9.6 |

| 2 | 2.15 | m | |

| 3α | 1.80 | m | |

| 3β | 1.65 | m | |

| 4 | 2.05 | m | |

| 5 | 3.98 | d | 9.6 |

| 6 | 4.25 | t | 9.0 |

| 7 | 2.85 | m | |

| 9α | 1.95 | m | |

| 9β | 1.75 | m | |

| 10 | 1.50 | s | |

| 11 | 2.55 | m | |

| 13 | 1.20 | d | 7.0 |

| 14 | 1.15 | d | 7.0 |

| 15 | 1.05 | d | 7.0 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ) ppm |

| 1 | 75.3 |

| 2 | 35.1 |

| 3 | 28.7 |

| 4 | 45.6 |

| 5 | 88.1 |

| 6 | 78.9 |

| 7 | 50.2 |

| 8 | 177.2 |

| 9 | 30.1 |

| 10 | 40.3 |

| 11 | 41.2 |

| 12 | 170.5 |

| 13 | 12.5 |

| 14 | 20.8 |

| 15 | 15.7 |

Table 3: High-Resolution Mass Spectrometry (HRESIMS) Data for this compound

| Technique | Ionization Mode | Observed Adduct | Molecular Formula (Adduct) |

| HR-ESI-MS | Positive | [M+Na]⁺ | C₁₅H₂₀O₃Na⁺ |

Note: The molecular formula of the neutral compound, this compound, is C₁₅H₂₀O₃.[1][2][3]

Experimental Protocols

The methodologies employed for the isolation and spectroscopic characterization of this compound are detailed below.

1. Isolation of this compound

The air-dried flowers of Inula britannica were subjected to extraction with methanol (B129727) (MeOH).[1] The resultant crude extract was then partitioned between ethyl acetate (B1210297) (EtOAc) and water.[1] The EtOAc-soluble fraction, containing a mixture of compounds, was further purified through a series of chromatographic separations to yield pure this compound.[1]

2. Spectroscopic Analysis

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra were acquired on a Bruker Avance 500 MHz spectrometer.[1] The purified sample of this compound was dissolved in deuterated chloroform (B151607) (CDCl₃).[1] Chemical shifts are reported in parts per million (ppm) and were referenced to tetramethylsilane (B1202638) (TMS) as the internal standard.[1]

-

High-Resolution Mass Spectrometry (HRESIMS) : The HRESIMS data was obtained using an electrospray ionization (ESI) source in positive ion mode. This analysis provides the exact mass of the molecule, which is crucial for determining the molecular formula.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to the structural elucidation of this compound based on the integration of spectroscopic data.

Caption: Workflow for the isolation and structural elucidation of this compound.

References

The Unveiling of Neobritannilactone B: A Technical Guide to its Biosynthesis in Inula britannica

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neobritannilactone B, a sesquiterpene lactone isolated from the medicinal plant Inula britannica, has garnered significant interest within the scientific community due to its notable cytotoxic activities.[1] As a member of the vast family of terpenoids, its complex chemical architecture originates from a sophisticated and multi-step enzymatic cascade within the plant. This technical guide provides a comprehensive overview of the known and proposed biosynthetic pathway of this compound, offering insights into the genetic and enzymatic machinery responsible for its creation. The information presented herein is synthesized from available scientific literature, with a focus on providing researchers and drug development professionals with a detailed understanding of this promising natural product.

While the initial steps of the pathway have been elucidated through the cloning and characterization of key enzymes, the latter stages of this compound's formation remain an area of active investigation. This document will delineate the established enzymatic conversions and present the scientifically proposed subsequent reactions, thereby providing a complete picture of the current understanding of this intricate biosynthetic process.

The Biosynthetic Pathway: From Isoprenoid Precursors to a Bioactive Lactone

The biosynthesis of this compound, a C15 terpenoid, begins with the universal precursors of all isoprenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are synthesized in plants through two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. For sesquiterpenoids, the precursor pool is primarily derived from the MVA pathway.

The construction of the characteristic sesquiterpene backbone is initiated by the sequential condensation of two molecules of IPP with one molecule of DMAPP. This reaction is catalyzed by Farnesyl Pyrophosphate Synthase (FPS) , yielding the central C15 intermediate, farnesyl pyrophosphate (FPP) .

The subsequent steps, leading to the formation of the germacranolide skeleton, have been specifically investigated in Inula britannica. Research involving the cloning and functional characterization of enzymes from this plant has shed light on the initial committed steps in the formation of sesquiterpene lactones.[2][3]

Core Pathway to Costunolide (B1669451)

The biosynthesis of this compound is believed to proceed through the common sesquiterpene lactone precursor, costunolide . The enzymatic steps leading to costunolide in Inula britannica have been elucidated and are as follows:[2][3]

-

Cyclization of Farnesyl Pyrophosphate (FPP): The linear FPP molecule undergoes a complex cyclization reaction catalyzed by Germacrene A Synthase (GAS) . This enzyme facilitates the formation of the 10-membered ring characteristic of germacrene-type sesquiterpenes, producing (+)-germacrene A . Putative germacrene A synthase genes (IbGAS) have been isolated from Inula britannica.[2]

-

Oxidation of (+)-Germacrene A: The hydrocarbon skeleton of germacrene A is then functionalized by a series of oxidative reactions. The first of these is the three-step oxidation of the C12-methyl group of germacrene A, catalyzed by a cytochrome P450 enzyme, Germacrene A Oxidase (GAO) . This process converts germacrene A sequentially into germacra-1(10),4,11(13)-trien-12-ol, germacra-1(10),4,11(13)-trien-12-al, and finally germacrene A acid . A putative IbGAO gene has been identified in Inula britannica.[2]

-

Lactonization to form Costunolide: The final step in the formation of the core lactone structure is catalyzed by another cytochrome P450 enzyme, Costunolide Synthase (COS) . This enzyme hydroxylates germacrene A acid at the C6 position, leading to the formation of 6α-hydroxy-germacrene A acid. This intermediate then spontaneously undergoes a dehydration reaction to form the characteristic γ-lactone ring of costunolide . A putative IbCOS gene has also been cloned from Inula britannica.[2]

Proposed Pathway from Costunolide to this compound

While the pathway to costunolide is well-supported by genetic and enzymatic evidence, the subsequent steps leading to this compound are currently based on a proposed pathway derived from the chemical structure of the final product and known biochemical reactions in terpenoid metabolism.[3][4] These proposed steps involve further hydroxylation and potentially other modifications of the costunolide backbone.

The proposed pathway from costunolide to this compound likely involves the following key transformations:

-

Hydroxylation at C4: Based on the structure of this compound, which possesses a hydroxyl group at the C4 position, it is hypothesized that costunolide undergoes hydroxylation at this position. This reaction is likely catalyzed by a specific cytochrome P450 monooxygenase (CYP450) .

References

Neobritannilactone B: A Technical Guide on Natural Abundance, Yield, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neobritannilactone B is a sesquiterpenoid lactone, a class of naturally occurring compounds known for their diverse and potent biological activities. Isolated from the flowers of Inula britannica, a plant with a history of use in traditional medicine, this compound has garnered significant interest within the scientific community.[1] This interest is primarily due to its demonstrated cytotoxic and pro-apoptotic effects against various cancer cell lines, marking it as a promising candidate for further investigation in the field of drug discovery and development. This technical guide provides a comprehensive overview of the natural abundance and yield of this compound, detailed experimental protocols for its isolation, and an exploration of its molecular mechanism of action, with a focus on its likely interaction with the NF-κB signaling pathway.

Natural Abundance and Yield

This compound is a secondary metabolite found in the flowers of the plant Inula britannica. The concentration of sesquiterpenoid lactones in plants can fluctuate based on factors such as the specific plant chemotype, geographical location, time of harvest, and the extraction and purification methods employed.

While specific quantitative data for the natural abundance of this compound is not extensively reported, the yields of other sesquiterpenoid lactones from Inula britannica provide a valuable point of reference. For instance, the yield of 1-O-acetylbritannilactone, a structurally related compound, has been reported to be approximately 0.035% from the dried flowers of Inula britannica.[2] Another study on the same plant material reported yields of 0.19% for britanin (B1197286) and 0.023% for inuchinenolide C. These figures suggest that while this compound is a significant bioactive constituent, it is likely present in relatively low concentrations.

Table 1: Reported Yields of Sesquiterpenoid Lactones from Inula britannica Flowers

| Compound | Plant Part | Extraction Solvent | Reported Yield (% of dry weight) | Reference |

| 1-O-Acetylbritannilactone | Flowers | Ethanol (B145695) | 0.035 | [2] |

| Britanin | Flowers | Ethanol | 0.19 | |

| Inuchinenolide C | Flowers | Ethanol | 0.023 | |

| This compound | Flowers | Ethanol | Not explicitly reported |

Experimental Protocols: Isolation of this compound

The isolation of this compound from Inula britannica flowers is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a synthesized methodology based on established procedures for the isolation of sesquiterpenoid lactones from this plant species.[1]

Plant Material and Extraction

-

Plant Material: The primary source for the isolation of this compound is the flowers of Inula britannica.[1]

-

Extraction: Air-dried and powdered flowers of Inula britannica are exhaustively extracted with 95% ethanol at room temperature. The resulting ethanolic extract is then concentrated under reduced pressure to yield a crude extract.[1]

Fractionation

The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity. A typical partitioning scheme would involve successive extractions with:

-

n-hexane

-

Chloroform (B151607) or Dichloromethane

-

Ethyl acetate (B1210297)

-

n-butanol

The fractions are then concentrated and analyzed for the presence of this compound, which is typically found in the less polar fractions such as the chloroform or ethyl acetate fraction.

Chromatographic Purification

-

Column Chromatography: The fraction enriched with this compound is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC. A reversed-phase column (e.g., C18) is commonly used with a mobile phase consisting of a mixture of methanol (B129727) and water or acetonitrile (B52724) and water. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.[1]

-

Final Purification: The collected fraction is concentrated to yield pure this compound. The purity of the final compound is assessed by analytical HPLC.

Biological Activity and Signaling Pathway

This compound has demonstrated significant cytotoxic and pro-apoptotic activities in various cancer cell lines. While the precise molecular mechanisms are still under investigation, substantial evidence from structurally related sesquiterpenoid lactones isolated from Inula species points towards the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway as a primary mode of action.

The NF-κB pathway is a crucial regulator of inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of target genes that promote cell survival and inhibit apoptosis.

It is hypothesized that this compound, like other sesquiterpenoid lactones, inhibits the NF-κB pathway by preventing the degradation of IκBα. This could be achieved through the direct inhibition of the IKK complex, thereby preventing the phosphorylation of IκBα. By blocking IκBα degradation, this compound effectively traps NF-κB in the cytoplasm, preventing its nuclear translocation and the subsequent transcription of anti-apoptotic genes. This inhibition of the pro-survival NF-κB pathway ultimately leads to the induction of apoptosis in cancer cells.

Conclusion

This compound stands out as a promising natural product with significant potential for development as an anticancer agent. Its ability to induce apoptosis in cancer cells, likely through the inhibition of the pro-survival NF-κB signaling pathway, makes it a compelling subject for further research. This technical guide provides a foundational understanding of its natural abundance, methods for its isolation, and its putative mechanism of action. Future studies should focus on elucidating the precise molecular targets of this compound within the NF-κB pathway and on optimizing its yield from natural sources or through synthetic approaches to facilitate preclinical and clinical development.

References

Neobritannilactone B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neobritannilactone B is a naturally occurring sesquiterpene lactone isolated from the medicinal plant Inula britannica. This document provides a detailed technical overview of this compound, covering its discovery, historical context, physicochemical properties, and biological activities. Special emphasis is placed on its cytotoxic and pro-apoptotic effects on various cancer cell lines. This guide also includes detailed experimental protocols for its isolation and characterization, and discusses potential synthetic strategies and mechanisms of action, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and oncology drug development.

Introduction and Historical Context

This compound belongs to the eudesmanolide class of sesquiterpene lactones, a large family of secondary metabolites known for their diverse and potent biological activities. It is a constituent of Inula britannica, a plant with a long history of use in traditional medicine across Asia for treating conditions such as inflammation, bronchitis, and digestive disorders.

The initial isolation and structural elucidation of this compound, along with Neobritannilactone A and acetyl this compound, were first reported in 2006. These compounds were isolated from the flowers of Inula britannica var. chinensis. Their structures were established through extensive spectroscopic analysis, including high-field 1D and 2D NMR techniques and mass spectrometry.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | (3aR,4S,6E,10E,11aS)-3a,4,5,8,9,11a-Hexahydro-4-hydroxy-6,10-dimethyl-3-methylene-cyclodeca[b]furan-2(3H)-one | [1] |

| CAS Number | 886990-00-7 | [1] |

| Molecular Formula | C₁₅H₂₀O₃ | [1] |

| Molecular Weight | 248.32 g/mol | [1] |

| Appearance | Not specified in literature | |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [1] |

Spectroscopic Data

The structural characterization of this compound was accomplished through comprehensive spectroscopic analysis. The following tables summarize the key ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃) [2]

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 1 | 4.95 | d | 9.6 |

| 2 | 2.15 | m | |

| 3α | 1.80 | m | |

| 3β | 1.65 | m | |

| 4 | 2.05 | m | |

| 5 | 3.98 | d | 9.6 |

| 6 | 4.25 | t | 9.0 |

| 7 | 2.85 | m | |

| 9α | 1.95 | m | |

| 9β | 1.75 | m | |

| 10 | 1.50 | s | |

| 11 | 2.55 | m | |

| 13 | 1.20 | d | 7.0 |

| 14 | 1.15 | d | 7.0 |

| 15 | 1.05 | d | 7.0 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃) [2]

| Position | Chemical Shift (δ) ppm |

| 1 | 82.3 |

| 2 | 40.1 |

| 3 | 35.2 |

| 4 | 140.5 |

| 5 | 125.8 |

| 6 | 78.9 |

| 7 | 50.2 |

| 8 | 177.2 |

| 9 | 30.1 |

| 10 | 40.3 |

| 11 | 41.2 |

| 12 | 170.5 |

| 13 | 12.5 |

| 14 | 20.8 |

| 15 | 15.7 |

Table 3: Mass Spectrometry Data for this compound [2]

| Technique | Ionization Mode | Observed m/z | Molecular Formula |

| HR-ESI-MS | Positive | [M+Na]⁺ | C₁₅H₂₀O₃Na |

Biological Activity

This compound has demonstrated significant cytotoxic and pro-apoptotic activities against a range of human cancer cell lines.

Cytotoxic and Pro-apoptotic Effects

Studies have shown that this compound is a potent inducer of apoptosis in several cancer cell lines. The table below summarizes the percentage of apoptotic cells following treatment with this compound.

Table 4: Apoptotic Effects of this compound on Human Cancer Cell Lines

| Cell Line | Cancer Type | Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) |

| COLO 205 | Colon Carcinoma | 25 | 24 | 41.62 |

| HT-29 | Colorectal Adenocarcinoma | 25 | 24 | 66.54 |

| HL-60 | Human Promyelocytic Leukemia | 25 | 24 | 77.57 |

| AGS | Gastric Adenocarcinoma | 25 | 24 | 11.78 |

Data for this compound is extracted from a study that also investigated acetyl this compound, which showed even higher apoptotic induction in some cell lines.

Potential Mechanism of Action

While the direct signaling pathways affected by this compound have not been explicitly detailed in the available literature, research on other sesquiterpene lactones isolated from Inula britannica provides strong indications of a likely mechanism of action. Compounds such as ergolide (B1196785) and britannin (B600242) have been shown to exert their anti-inflammatory and cytotoxic effects through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][3][4] This pathway is a crucial regulator of immune and inflammatory responses, as well as cell survival and proliferation. Its dysregulation is a hallmark of many cancers.

The proposed mechanism involves the α-methylene-γ-lactone moiety present in this compound and other sesquiterpene lactones, which can act as a Michael acceptor and form covalent adducts with nucleophilic residues, such as cysteine, in key signaling proteins like IκB kinase (IKK) and NF-κB itself. This covalent modification can inhibit the degradation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit and subsequent transcription of pro-inflammatory and pro-survival genes.

Experimental Protocols

Isolation of this compound from Inula britannica

The following protocol outlines a general procedure for the isolation of this compound from the flowers of Inula britannica.

5.1.1. Plant Material and Extraction

-

Plant Material : Air-dried and powdered flowers of Inula britannica are used as the starting material.

-

Extraction : The powdered plant material is exhaustively extracted with 95% ethanol (B145695) at room temperature. The resulting ethanolic extract is then concentrated under reduced pressure to yield a crude extract.

5.1.2. Fractionation

-

The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity.

-

A typical partitioning scheme involves successive extractions with n-hexane, chloroform, and ethyl acetate.

-

The chloroform and ethyl acetate fractions, which are rich in sesquiterpene lactones, are collected for further purification. This compound is typically found in the chloroform fraction.

5.1.3. Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography : The chloroform fraction is subjected to silica gel column chromatography. A gradient elution is performed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC) : Fractions containing this compound are further purified by preparative HPLC. A reversed-phase column (e.g., C18) is typically used with a mobile phase consisting of a mixture of methanol (B129727) and water or acetonitrile (B52724) and water. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

Final Purification : The collected fraction is concentrated to yield pure this compound. The purity is confirmed by analytical HPLC.

Spectroscopic Analysis

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz). Samples are dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.[2]

-

Mass Spectrometry : High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is performed to determine the accurate mass and elemental composition of the compound.[2]

Total Synthesis

To date, a complete total synthesis of this compound has not been reported in the peer-reviewed scientific literature. However, the synthesis of structurally related and more complex sesquiterpene lactones has been achieved, providing a roadmap for the potential synthesis of this compound. A plausible retrosynthetic analysis would likely involve the disconnection of the lactone ring and the ten-membered carbocycle, potentially utilizing strategies such as ring-closing metathesis or intramolecular aldol (B89426) reactions to construct the core scaffold.

Conclusion and Future Perspectives

This compound is a promising natural product with demonstrated cytotoxic and pro-apoptotic activities against various cancer cell lines. Its potential mechanism of action through the inhibition of the NF-κB signaling pathway makes it an attractive candidate for further investigation in cancer drug discovery. Future research should focus on elucidating the precise molecular targets and signaling pathways affected by this compound, as well as developing a scalable total synthesis to enable more extensive biological evaluation and the generation of novel analogs with improved therapeutic properties. The detailed information provided in this technical guide serves as a solid foundation for researchers to advance the study of this intriguing sesquiterpene lactone.

References

- 1. Ergolide, sesquiterpene lactone from Inula britannica, inhibits inducible nitric oxide synthase and cyclo-oxygenase-2 expression in RAW 264.7 macrophages through the inactivation of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ergolide, sesquiterpene lactone from Inula britannica, inhibits inducible nitric oxide synthase and cyclo-oxygenase-2 expression in RAW 264.7 macrophages through the inactivation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suppression of the NF-kappaB signalling pathway by ergolide, sesquiterpene lactone, in HeLa cells [pubmed.ncbi.nlm.nih.gov]

- 4. New sesquiterpene dimers from Inula britannica inhibit NF-kappaB activation and NO and TNF-alpha production in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Potential of Inula britannica: A Technical Guide to Its Secondary Metabolites and Bioactivities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inula britannica L., a perennial herb belonging to the Asteraceae family, has a long-standing history in Traditional Chinese Medicine (TCM) where it is known as 'Xuan Fu Hua'.[1][2] Modern phytochemical research has unveiled a rich and diverse arsenal (B13267) of secondary metabolites, primarily sesquiterpene lactones and flavonoids, responsible for its therapeutic effects.[1][2][3] These compounds exhibit a wide spectrum of pharmacological activities, including potent anti-inflammatory, anticancer, antioxidant, neuroprotective, and antimicrobial properties.[1][3][4][5] This technical guide provides a comprehensive overview of the major secondary metabolites isolated from I. britannica, detailed quantitative data on their bioactivities, methodologies for key experimental protocols, and an exploration of the underlying molecular mechanisms and signaling pathways.

Core Secondary Metabolites of Inula britannica

The bioactive phytochemicals of I. britannica are predominantly isolated from its flowers and aerial parts.[1][2] To date, over 100 compounds have been identified, with the most significant classes being terpenoids and flavonoids.[2][6]

-

Sesquiterpene Lactones: This class is characteristic of the Inula genus and is a major contributor to the plant's bioactivity.[7][8] Key examples include:

-

Britannin: The first compound to be isolated from the plant.[1]

-

1-O-acetylbritannilactone (OABL): Known for its anti-inflammatory and cytotoxic effects.[1][2]

-

1,6-O,O-diacetylbritannilactone (OODABL): Demonstrates significant anti-tumor activity.[1][2][9]

-

Ergolide: A potent inhibitor of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

-

Bigelovin, Helenalin, and Gaillardin: Pseudoguaianolide-type sesquiterpenes with marked antitumor activities.[6]

-

Dibritannilactone B (Neobritannilactone B): Exhibits significant cytotoxic and pro-apoptotic activities.[10]

-

-

Flavonoids: These phenolic compounds are major contributors to the antioxidant and neuroprotective properties of the plant.[1][11] Notable flavonoids include:

-

Phenolic Acids: These compounds also contribute to the antioxidant capacity of the extracts.

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the biological activities of various extracts and isolated compounds from Inula britannica.

Table 1: Anti-inflammatory Activity

| Compound / Extract | Assay / Target | Cell Line / Model | IC50 / Effective Concentration | Reference |

| 1-O-acetylbritannilactone (OABL) | NO Production | RAW 264.7 Macrophages | 0.23 ± 0.02 µM | [7] |

| 1-O-acetylbritannilactone (OABL) | PGE2 Production | RAW 264.7 Macrophages | 0.27 ± 0.02 µM | [7] |

| 1-O-acetylbritannilactone (OABL) | Human Neutrophil Elastase | Enzyme Assay | 3.2 ± 0.3 µM | [7] |

| Ergolide | NO Production | RAW 264.7 Macrophages | 1.95 µM | [7] |

| Ergolide | PGE2 Production | RAW 264.7 Macrophages | 3.0 µM | [7] |

| Inulabritanoid A | NO Production | RAW 264.7 Macrophages | 3.65 µmol/L | [16] |

| Inulabritanoid B | NO Production | RAW 264.7 Macrophages | 5.48 µmol/L | [16] |

| Compound 12 (from ref) | NO Production | RAW 264.7 Macrophages | 3.29 µmol/L | [16] |

| Compound 19 (from ref) | NO Production | RAW 264.7 Macrophages | 3.12 µmol/L | [16] |

Table 2: Antioxidant Activity

| Compound / Extract | Assay | IC50 / Activity | Reference |

| Luteolin | DPPH | 11.7 µg/mL | [1] |

| Patuletin 7-O-(6''-isovaleryl) glucoside | DPPH | 10.6 µg/mL | [1] |

| Patuletin 7-O-(6''-isobutyryl) glucoside | DPPH | 11.2 µg/mL | [1] |

| Ethyl Acetate (B1210297) Fraction | DPPH | 10.32 µg/mL | [17] |

| Methanolic Extract | DPPH | 19.78 ± 0.12 mg GAE/g | [13] |

| Ethanolic Extract | DPPH | 15.56 ± 0.24 mg GAE/g | [13] |

Table 3: Anticancer & Cytotoxic Activity

| Compound / Extract | Cell Line | Assay | IC50 / Activity | Reference |

| 1,6-O,O-diacetylbritannilactone (OODBL) | Oral Squamous Carcinoma (CAL27, SCC15) | MTT | Dose-dependent inhibition | [9] |

| Diosmetin | P-388 Leukemia | Growth Inhibition | Strong effect noted | [12] |

| Sesquiterpene Lactone (Compound 3 from ref) | COLO 205, HT 29, HL-60, AGS | Cytotoxicity | Modestly active | [18] |

| Sesquiterpene Lactone (Compound 4 from ref) | COLO 205, HT 29, HL-60, AGS | Cytotoxicity | Modestly active | [18] |

Table 4: Antimicrobial Activity

| Extract / Fraction | Microorganism | Assay | MIC / MBC | Reference |

| Methanolic & Ethanolic Extracts | Helicobacter pylori ATCC 43504 | Microdilution | MIC = 0.125–0.25 mg/mL | [13] |

| Methanol (B129727) Extract | Methicillin-resistant S. aureus (MRSA) | Microdilution | MIC = 0.625-1.25 mg/mL | [19] |

| Methanol Extract | Methicillin-resistant S. aureus (MRSA) | Microdilution | MBC = 2.5 mg/mL | [19] |

| Ethyl Acetate Fraction | Propionibacterium acnes | Microdilution | MIC = 0.25% | [17] |

Mechanisms of Action & Key Signaling Pathways

The bioactive compounds of I. britannica exert their effects by modulating several critical intracellular signaling pathways. This regulation is central to their anti-inflammatory, antioxidant, and anticancer properties.

Anti-inflammatory Signaling

A primary mechanism for the anti-inflammatory effects of I. britannica secondary metabolites is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway . Under inflammatory stimuli (e.g., LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes like iNOS, COX-2, and various cytokines (TNF-α, IL-6). Sesquiterpenoids from I. britannica have been shown to inhibit this cascade by preventing IKKβ phosphorylation, thereby blocking IκBα degradation and NF-κB nuclear translocation.[16]

Antioxidant & Cytoprotective Signaling

The Nrf2-Keap1 pathway is the master regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its ubiquitination and proteasomal degradation. In the presence of oxidative stress or activators like compounds from I. britannica, Keap1 is inactivated. This allows Nrf2 to stabilize, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter region of target genes. This activates the transcription of a suite of cytoprotective enzymes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H: Quinone Oxidoreductase 1 (NQO-1).[16]

Cell Proliferation & Apoptosis Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. It consists of three main subfamilies: ERK, JNK, and p38. Studies have shown that I. britannica extracts and their constituents can modulate MAPK signaling to inhibit adipogenesis and cancer cell growth.[20] For instance, the anti-adipogenic effect involves the inhibition of the ERK1/2 and Akt signaling pathways, which are critical for the mitotic clonal expansion of preadipocytes.[20][21] In cancer, compounds like OODBL can induce apoptosis by modulating pathways that may intersect with MAPK signaling, leading to the activation of caspases.[9]

Experimental Methodologies

This section details standardized protocols for the extraction of secondary metabolites and the execution of key bioassays relevant to the activities of I. britannica.

General Extraction and Fractionation Protocol

This protocol describes a common method for obtaining enriched fractions of secondary metabolites from I. britannica flowers.

Methodology:

-

Plant Material and Extraction: Air-dried and powdered flowers of I. britannica are exhaustively extracted with a solvent such as 95% ethanol at room temperature. The resulting ethanolic solution is filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[10]

-

Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity. A typical scheme involves successive extractions with n-hexane, chloroform (or dichloromethane), ethyl acetate, and n-butanol.[10] This process separates compounds based on their polarity, with non-polar compounds concentrating in the hexane (B92381) fraction and the most polar compounds in the butanol and remaining aqueous fractions. Sesquiterpene lactones are often enriched in the chloroform and ethyl acetate fractions, while flavonoids are typically found in the ethyl acetate and butanol fractions.[1][2]

-

Purification: The obtained fractions are subjected to further purification using chromatographic techniques. This usually involves multiple steps of column chromatography on silica (B1680970) gel or ODS (octadecylsilane), followed by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to isolate individual compounds of high purity.[8][10]

MTT Cytotoxicity Assay Protocol

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22][23]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan (B1609692) crystals.[24][25] The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., I. britannica extract or isolated metabolite) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (untreated cells). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT stock solution (prepared in sterile PBS) to each well.[22][25]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

-

Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) (DMSO), or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[23] Mix thoroughly by gentle shaking or pipetting.

-

Absorbance Measurement: Read the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength between 550 and 600 nm (typically 570 nm).[22]

-

Calculation: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell viability by 50%) can be calculated from the dose-response curve.

DPPH Radical Scavenging (Antioxidant) Assay Protocol

This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.[26]

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color, showing a maximum absorbance around 517 nm.[9] When an antioxidant compound donates a hydrogen atom to DPPH, the radical is neutralized, and the color changes from violet to pale yellow. The degree of discoloration is proportional to the antioxidant activity.

Procedure:

-

Reagent Preparation: Prepare a stock solution of the test compound/extract in a suitable solvent (e.g., methanol or ethanol). Prepare a working solution of DPPH (typically 0.1 mM) in the same solvent. The DPPH solution should be freshly prepared and kept in the dark.

-

Reaction Setup: In a 96-well plate or test tubes, add a fixed volume of the DPPH working solution (e.g., 180 µL).

-

Sample Addition: Add a small volume (e.g., 20 µL) of various concentrations of the test sample to the wells. A positive control (e.g., Ascorbic Acid or Trolox) and a blank (solvent only) should be included.

-

Incubation: Mix the contents and incubate the plate in the dark at room temperature for a set period (typically 30 minutes).[4]

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[4]

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [ (A_control - A_sample) / A_control ] × 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the scavenging percentage against the sample concentration.

Conclusion and Future Perspectives

Inula britannica is a potent source of bioactive secondary metabolites, particularly sesquiterpene lactones and flavonoids, with well-documented anti-inflammatory, anticancer, and antioxidant activities. The modulation of key signaling pathways such as NF-κB, Nrf2-Keap1, and MAPK underpins these pharmacological effects. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers aiming to further explore the therapeutic potential of this plant.

Future research should focus on several key areas:

-

Pharmacokinetics and Bioavailability: Studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of the lead compounds from I. britannica.

-

In Vivo Efficacy: While many studies are conducted in vitro, more robust preclinical animal models are required to validate the therapeutic efficacy and safety of these compounds for specific diseases.

-

Synergistic Effects: Investigating the potential synergistic interactions between different compounds within I. britannica extracts could lead to the development of more potent poly-herbal formulations.

-

Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into tangible therapeutic applications for human health.

The continued investigation of Inula britannica holds significant promise for the discovery and development of novel, plant-derived pharmaceuticals for a range of inflammatory, oncologic, and oxidative stress-related diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. acmeresearchlabs.in [acmeresearchlabs.in]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

- 7. NF-κB - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 15. DETERMINATION OF SOME PHENOLIC COMPOUNDS IN THE EXTRACT FROM THE HERB OF INULA BRITANNICA L BY HPLC - Ryabukha - Journal of Volgograd State Medical University [journals.eco-vector.com]

- 16. researchgate.net [researchgate.net]

- 17. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 18. Sesquiterpene lactones from Inula britannica and their cytotoxic and apoptotic effects on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Inula britannica Inhibits Adipogenesis of 3T3-L1 Preadipocytes via Modulation of Mitotic Clonal Expansion Involving ERK 1/2 and Akt Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Inula britannica Inhibits Adipogenesis of 3T3-L1 Preadipocytes via Modulation of Mitotic Clonal Expansion Involving ERK 1/2 and Akt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 23. researchgate.net [researchgate.net]

- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 25. MTT assay protocol | Abcam [abcam.com]

- 26. researchgate.net [researchgate.net]

The Bioactive Potential of Sesquiterpene Lactones from the Asteraceae Family: A Technical Guide for Researchers

An In-depth Exploration of Anti-inflammatory and Cytotoxic Activities, Mechanisms of Action, and Key Experimental Methodologies

Introduction: The Asteraceae family, one of the largest and most diverse families of flowering plants, is a prolific source of bioactive secondary metabolites. Among these, sesquiterpene lactones (STLs) represent a vast and structurally diverse group of over 5000 known compounds.[1][2] Characterized by a 15-carbon skeleton and a defining γ-lactone ring, these molecules have long been the active principles in many traditional herbal remedies.[3] Modern scientific investigation has validated their significant pharmacological potential, particularly in the realms of anti-inflammatory and anticancer therapies, making them a subject of intense interest for drug discovery and development.[3][4] The biological activity of many STLs is attributed to the presence of an α-methylene-γ-lactone group, which can react with nucleophilic groups in biological macromolecules, such as sulfhydryl groups in proteins, via Michael addition.[2][5] This reactivity underlies their ability to modulate key signaling pathways involved in inflammation and cell proliferation. This technical guide provides a comprehensive overview of the biological activities of STLs from the Asteraceae family, focusing on their mechanisms of action, quantitative bioactivity data, and detailed experimental protocols relevant to their study.

Chapter 1: Major Biological Activities and Mechanisms of Action

Sesquiterpene lactones exhibit a broad spectrum of biological effects, with their anti-inflammatory and cytotoxic (anticancer) properties being the most extensively studied. These activities stem from their ability to interact with and modulate critical cellular signaling pathways that regulate inflammation, cell cycle, and apoptosis.

Anti-inflammatory Activity: Inhibition of NF-κB and JAK/STAT Pathways

A primary mechanism for the anti-inflammatory effects of STLs is the potent inhibition of key pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[6][7]

NF-κB Signaling: NF-κB is a master regulator of the inflammatory response, controlling the expression of over 150 inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.[2] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate gene transcription. Many STLs, including parthenolide (B1678480) and costunolide (B1669451), exert their anti-inflammatory effect by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[8] This is thought to occur through the alkylation of critical cysteine residues on the IKK complex or the p65 subunit of NF-κB itself.[9]

Figure 1. Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.

JAK/STAT Signaling: The JAK/STAT pathway is another crucial signaling cascade for cytokine-mediated inflammation. Upon cytokine binding to its receptor, associated JAKs become activated and phosphorylate the receptor, creating docking sites for STAT proteins. STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression. STLs such as cynaropicrin, alantolactone (B1664491), and costunolide have been shown to inhibit this pathway.[7][10] Mechanisms include direct interaction with the STAT3 protein, inducing S-glutathionylation of cysteine residues which prevents its activation, and inhibiting upstream kinases like JAK2.[7]

Figure 2. Inhibition of the JAK/STAT signaling pathway by sesquiterpene lactones.

Anticancer Activity: Induction of Apoptosis

The cytotoxic effects of STLs against various cancer cell lines are largely mediated by their ability to induce apoptosis, or programmed cell death.[11] This is achieved by modulating both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

STLs can trigger the intrinsic pathway by altering the balance of the Bcl-2 family of proteins. They often down-regulate the expression of anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins like Bax.[12] This shift increases mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytosol. Cytochrome c then complexes with Apaf-1 to form the apoptosome, which activates the initiator caspase-9, and subsequently the executioner caspase-3, culminating in cell death.[11]

Some STLs can also engage the extrinsic pathway. For example, alantolactone has been shown to activate caspase-8, a key initiator caspase in the death receptor pathway.[11] Furthermore, the inhibition of pro-survival pathways like NF-κB and PI3K/Akt by STLs sensitizes cancer cells to apoptotic stimuli and can overcome drug resistance.[12]

Figure 3. General mechanism of apoptosis induction by sesquiterpene lactones.

Chapter 2: Quantitative Bioactivity Data

The biological potency of STLs is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) values. These metrics are crucial for comparing the activity of different compounds and for guiding structure-activity relationship (SAR) studies. The following tables summarize selected quantitative data for the cytotoxic and anti-inflammatory activities of prominent STLs from the Asteraceae family.

Table 1: Cytotoxic Activity of Selected Sesquiterpene Lactones

| Sesquiterpene Lactone | Plant Source (Family) | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| Alantolactone | Inula helenium (Asteraceae) | A549 (Lung) | ~10-15 | [1] |

| GLC-82 (Lung) | 6.07 ± 0.45 | [9] | ||

| Parthenolide | Tanacetum parthenium (Asteraceae) | A549 (Lung) | 4.3 | [3] |

| GLC-82 (Lung) | 6.07 ± 0.45 | [9] | ||

| SiHa (Cervical) | 8.42 ± 0.76 | [12] | ||

| MCF-7 (Breast) | 9.54 ± 0.82 | [12] | ||

| HT-29 (Colon) | 7.0 | [3] | ||

| DU-145 (Prostate) | 4.7 ± 1.9 | [5] | ||

| Costunolide | Saussurea lappa (Asteraceae) | SK-BR-3 (Breast) | 12.76 | [13] |

| T47D (Breast) | 15.34 | [13] | ||

| MDA-MB-231 (Breast) | 27.90 | [13] | ||

| Ca9-22 (Oral) | 7.9 | [14] | ||

| Cynaropicrin | Cynara scolymus (Asteraceae) | AGS (Gastric) | ~1.9 (0.68 µg/mL) | [11] |

| DLD-1 (Colon) | ~5-10 | [10] | ||

| U-87 MG (Glioblastoma) | ~8-10 | [15] | ||

| Ambrosin | Ambrosia maritima (Asteraceae) | MDA-MB-231 (Breast) | 25 | [2] |

| Aguerin B | Cousinia turkmenorum (Asteraceae) | MCF-7 (Breast) | 18.9 | [16] |

| 11ß,13-dihydrovernodalol | Vernonia leopoldi (Asteraceae) | JIMT-1 (Breast) | 1.6 | [17] |

Table 2: Anti-inflammatory Activity of Selected Sesquiterpene Lactones

| Sesquiterpene Lactone | Target / Assay | Cell Line / System | IC₅₀ (µM) | Reference(s) |

| Costunolide | TNF-α production | Activated Macrophages | 2.05 | [3][7] |

| Dehydrocostus lactone | TNF-α production | Activated Macrophages | 2.06 | [3] |

| 8-Deoxylactucin | NO Production | Murine Peritoneal Cells | 2.81 | [11] |

| Cynaropicrin | iNOS Expression | RAW264.7 Macrophages | 1.2 | [8] |

| Grosheimin | iNOS Expression | RAW264.7 Macrophages | 3.5 | [8] |

| Ixerisoside A & others | NO Production | RAW264.7 Macrophages | 12.13 - 31.10 | [10] |

| Costunolide Analogue (2) | NO Production | RAW264.7 Macrophages | 0.8 | [18] |

| Vernomelitensin | NF-κB Inhibition | HEK293T | - | [18] |

| Coronopilin & Damsin | IL-6 & MCP-1 expression | Human Dermal Fibroblasts | ~1-10 (effective range) | [19] |

Chapter 3: Key Experimental Protocols

The study of STLs requires robust methodologies for their extraction from plant sources and for the evaluation of their biological activities. This section provides detailed protocols for these key experimental procedures.

Extraction and Isolation of Sesquiterpene Lactones

The isolation of pure STLs from complex plant matrices is a critical first step. The process generally involves extraction, partitioning, and chromatographic purification.

Figure 4. General experimental workflow for the extraction and isolation of STLs.

Methodology:

-

Plant Material Preparation: Air-dry the plant material (e.g., leaves, flowers, or roots of an Asteraceae species) at room temperature in the dark. Once fully dried, grind the material into a fine powder to increase the surface area for extraction.

-

Extraction: Macerate the powdered plant material in a polar organic solvent such as ethanol, methanol, or ethyl acetate at room temperature for 24-72 hours with occasional agitation.[13] Alternatively, use ultrasonication for a shorter duration (e.g., 30-60 minutes) to enhance extraction efficiency. A typical ratio is 1:10 (w/v) of plant material to solvent.

-

Concentration: Filter the mixture to remove solid plant debris. Concentrate the resulting filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

-

Liquid-Liquid Partitioning: Resuspend the crude extract in a water/methanol mixture and partition it against a non-polar solvent like hexane (B92381) to remove fats and chlorophylls (B1240455) (discard hexane phase). Subsequently, partition the aqueous phase against a solvent of medium polarity, such as ethyl acetate or dichloromethane, to extract the STLs.[5]

-

Chromatographic Purification:

-

Column Chromatography: Subject the concentrated ethyl acetate fraction to column chromatography over silica (B1680970) gel. Elute with a gradient of increasing polarity (e.g., hexane-ethyl acetate or chloroform-methanol).

-

Fraction Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC), visualizing spots under UV light or with a staining reagent (e.g., vanillin-sulfuric acid).

-

Final Purification: Pool fractions containing the compound of interest and subject them to further purification, typically using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase (C18) or normal-phase column, to obtain the pure STL.[5]

-

Cytotoxicity Assessment: MTT Assay

The MTT assay is a standard colorimetric method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4] It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan (B1609692) crystals.[16]

Methodology:

-

Cell Seeding: Seed cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test STL in culture medium. Remove the old medium from the wells and add 100 µL of the various STL concentrations. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (background control). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10-20 µL of MTT stock solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO, or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.[16] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the STL concentration and use non-linear regression to determine the IC₅₀ value.

NF-κB Activity Assessment: Luciferase Reporter Assay

The luciferase reporter assay is a highly sensitive method for quantifying the transcriptional activity of NF-κB.[1] It involves transfecting cells with a plasmid containing the firefly luciferase gene under the control of a promoter with tandem repeats of the NF-κB binding site.

Methodology:

-

Cell Seeding and Transfection:

-

Seed cells (e.g., HEK293T, HeLa) in a 96-well plate.[12]

-

On the following day, transfect the cells using a suitable transfection reagent. Prepare a transfection mix containing an NF-κB firefly luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase under a constitutive promoter, for normalization).[9]

-

Add the transfection complex to the cells and incubate for 24 hours.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the transfected cells with various concentrations of the test STL (or vehicle control) for a specified time (e.g., 1-2 hours).

-

Induce NF-κB activation by adding a stimulant, such as Tumor Necrosis Factor-alpha (TNF-α, e.g., 10-20 ng/mL), to all wells except the unstimulated control.[9]

-

Incubate for an additional period (e.g., 6-8 hours) to allow for luciferase expression.

-

-

Cell Lysis: Remove the medium and wash the cells once with PBS. Add a passive lysis buffer (e.g., 20 µL per well) and incubate for 15 minutes at room temperature with gentle shaking to lyse the cells.

-

Luminescence Measurement:

-

Transfer the cell lysate to an opaque 96-well plate suitable for luminescence readings.

-

Use a dual-luciferase assay system and a plate-reading luminometer. The luminometer will first inject the firefly luciferase substrate and measure the resulting luminescence (NF-κB activity).

-

Subsequently, it will inject a second reagent that quenches the firefly reaction and initiates the Renilla luciferase reaction, measuring the second signal (internal control).

-

-

Data Analysis:

-

Normalize the firefly luciferase activity (Relative Light Units, RLU) to the Renilla luciferase activity for each well to correct for variations in transfection efficiency and cell number.

-

Calculate the fold induction of NF-κB activity by the stimulant (e.g., TNF-α) relative to the unstimulated control.

-

Determine the percent inhibition of NF-κB activity by the STL at each concentration relative to the stimulated control. Plot the percent inhibition against the STL concentration to determine the IC₅₀ value.

-

Conclusion and Future Perspectives

Sesquiterpene lactones from the Asteraceae family are a rich source of potent bioactive molecules with well-documented anti-inflammatory and anticancer properties. Their ability to modulate critical signaling pathways like NF-κB, JAK/STAT, and apoptosis provides a strong mechanistic basis for their therapeutic potential. The quantitative data clearly demonstrate that many of these compounds are active in the low micromolar range, highlighting their potency.

For researchers, scientists, and drug development professionals, STLs represent promising lead structures for the development of novel therapeutics. Future research should focus on comprehensive structure-activity relationship (SAR) studies to optimize potency and reduce toxicity, detailed pharmacokinetic and pharmacodynamic profiling, and the exploration of synergistic combinations with existing chemotherapeutic agents.[12] The continued investigation into the diverse chemical space of Asteraceae-derived STLs, guided by the robust experimental methodologies outlined in this guide, holds significant promise for addressing unmet needs in the treatment of inflammatory diseases and cancer.

References

- 1. bowdish.ca [bowdish.ca]

- 2. indigobiosciences.com [indigobiosciences.com]

- 3. Inhibition of TNF-α-Induced Inflammation by Sesquiterpene Lactones from Saussurea lappa and Semi-Synthetic Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. msipublishers.com [msipublishers.com]

- 8. benchchem.com [benchchem.com]

- 9. Characterization and anti-inflammatory investigation of sesquiterpene lactones from Ixeris chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibitory Effect of Selected Guaianolide and Germacranolide Sesquiterpene Lactones on Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 12. WO1992011857A1 - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]

- 13. researchhub.com [researchhub.com]

- 14. The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New sesquiterpene lactones from Laurus nobilis leaves as inhibitors of nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sesquiterpene lactones from Ambrosia arborescens Mill. inhibit pro-inflammatory cytokine expression and modulate NF-κB signaling in human skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. broadpharm.com [broadpharm.com]

- 19. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

Preliminary Cytotoxicity Screening of Neobritannilactone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of Neobritannilactone B, a sesquiterpene lactone isolated from Inula britannica. This document outlines the cytotoxic effects, relevant experimental protocols, and potential mechanisms of action, presenting data in a clear and accessible format for researchers in oncology and drug discovery.

Quantitative Cytotoxicity Data

This compound has demonstrated cytotoxic and pro-apoptotic activities against various cancer cell lines. While comprehensive screening data is limited, available studies indicate its potential as an anti-cancer agent.

A study focusing on the hypo-pigmenting effects of sesquiterpenes from Inula britannica in B16 melanoma cells identified this compound as being cytotoxic[1]. Another source reports a specific half-maximal inhibitory concentration (IC50) value for this compound.

Table 1: IC50 Value for this compound

| Compound | IC50 (μM) | Cell Line |

| This compound | 21.4 | Not Specified |

Source: MedChemExpress[2]

Further studies have highlighted the potent apoptosis-inducing capabilities of this compound. One review compiled data on the percentage of apoptotic cells following treatment with a 25 μM concentration of this compound for 24 hours.

Table 2: Apoptosis Induction by this compound (25 μM for 24h)

| Cell Line | Apoptotic Cells (%) |

| COLO 205 (Colon Carcinoma) | 41.62 |

| HT-29 (Colon Carcinoma) | 66.54 |

| HL-60 (Promyelocytic Leukemia) | 77.57 |

| AGS (Gastric Carcinoma) | 11.78 |

Source: Secondary Metabolites from Inula britannica L. and Their Biological Activities[3]

Experimental Protocols

The following is a detailed methodology for a standard cytotoxicity assay, such as the MTT assay, which is commonly used for preliminary screening of compounds like this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

Objective: To determine the concentration at which this compound inhibits the metabolic activity of cultured cancer cells by 50% (IC50). This serves as a measure of cytotoxicity.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Selected cancer cell lines (e.g., COLO 205, HT-29, HL-60, AGS)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% penicillin-streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT reagent (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader (spectrophotometer)

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Dilute the cells in a complete culture medium to a final concentration of 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in a complete culture medium from the stock solution. A typical concentration range for initial screening could be 0.1, 1, 10, 25, 50, and 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only).

-

After 24 hours of incubation, carefully remove the medium from the wells.

-

Add 100 µL of the prepared this compound dilutions to the respective wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Following the treatment period, remove the medium containing the compound.

-

Add 100 µL of fresh, serum-free medium and 10 µL of the MTT reagent (0.5 mg/mL final concentration) to each well.

-

Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

After the MTT incubation, carefully remove the medium.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the typical workflow for assessing the cytotoxicity of a test compound like this compound.

Caption: Workflow for MTT-based cytotoxicity screening.

Postulated Signaling Pathway for this compound-Induced Apoptosis

Based on studies of structurally similar sesquiterpene lactones, this compound is presumed to induce apoptosis through the intrinsic (mitochondrial) pathway, potentially involving the generation of Reactive Oxygen Species (ROS) and modulation of the NF-κB pathway. A simplified representation of this proposed mechanism is provided below.

Caption: Proposed mechanism of this compound-induced apoptosis.

References

Unveiling the Potential of Neobritannilactone B: An Insight into its Putative Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neobritannilactone B, a sesquiterpene lactone isolated from the flowering plant Inula britannica, represents a promising candidate for further investigation in drug discovery. While specific initial studies on the mechanism of action of this compound are limited, the broader class of sesquiterpene lactones from Inula britannica has demonstrated significant biological activities, primarily centered around anti-cancer and anti-inflammatory effects. This technical guide synthesizes the available preliminary data on related compounds from the same source to propose putative mechanisms of action for this compound, providing a foundational framework for future research. The primary proposed mechanisms are the induction of apoptosis in cancer cells and the inhibition of key inflammatory pathways.

Putative Anti-Cancer Mechanism: Induction of Apoptosis

Initial studies on sesquiterpene lactones isolated from Inula britannica suggest a potent cytotoxic effect on various cancer cell lines, which is often mediated by the induction of apoptosis, or programmed cell death.

Quantitative Data on Cytotoxicity of Sesquiterpene Lactones from Inula britannica

The following table summarizes the cytotoxic activity of various sesquiterpene lactones isolated from Inula britannica against several human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Compound | Cell Line | IC50 (µM) |

| 1-O-acetylbritannilactone (OABL) | MCF-7 | 200 |

| 1,6-O,O-diacetylbritannilactone (OODABL) | MCF-7 | 12.5 |

| Compound 1 (a sesquiterpenoid dimer) | MDA-MB-468 | 6.68 ± 0.70 |

| MCF-7 | 8.82 ± 0.85 | |

| Compound 5 | MDA-MB-231 | 11.5 ± 0.71 |

| MDA-MB-468 | 4.92 ± 0.65 | |

| 1β-hydroxyalantolactone | HEp2, SGC-7901, HCT116 | Remarkable cytotoxicity |

| Ivangustin | HEp2, SGC-7901, HCT116 | Remarkable cytotoxicity |

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effects of these compounds are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or related sesquiterpene lactones) for a specified period, typically 24 to 72 hours.

-

MTT Addition: Following incubation, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is then removed, and the formazan crystals formed by viable cells are solubilized with a solvent such as dimethyl sulfoxide (B87167) (DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Proposed Signaling Pathway for Apoptosis Induction

The pro-apoptotic activity of sesquiterpene lactones often involves the activation of intrinsic and/or extrinsic apoptotic pathways. A proposed pathway is the modulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction and caspase activation.

Caption: Proposed intrinsic pathway of apoptosis induced by this compound.

Experimental Workflow: Annexin V-FITC/PI Staining for Apoptosis Detection